FGFR4-IN-8 is a targeted covalent inhibitor designed for selective inhibition of fibroblast growth factor receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma (HCC), rhabdomyosarcoma, and other malignancies. Its molecular architecture comprises a 2-amino-6,8-dimethyl-pyrido[2,3-d]pyrimidin-7(8H)-one scaffold linked to an electrophilic acrylamide warhead. This configuration enables irreversible binding to FGFR4 while minimizing off-target interactions [1] [4].
The inhibitor covalently modifies Cys552, a residue uniquely positioned in the hinge region of FGFR4’s kinase domain. Mass spectrometry and X-ray crystallography (PDB: 6V9C) confirm covalent adduct formation, with near-complete target occupancy observed at 100 nM concentrations in cellular assays [1] [4]. Selectivity arises from the absence of Cys552 in FGFR1–3 (which harbor a tyrosine at this position) and its rarity across the kinome. Kinome-wide profiling reveals >100-fold selectivity for FGFR4 over FGFR1–3 and minimal inhibition of other cysteine-containing kinases (e.g., MK2, S6K2) at therapeutic doses [1] [2] [10].
Table 1: Selectivity Profiling of FGFR4-IN-8 Across Kinases
| Kinase | IC₅₀ (nM) | Cys552 Homolog Present |
|---|---|---|
| FGFR4 | 9.0 | Yes |
| FGFR1 | >10,000 | No (Tyr) |
| FGFR2 | >10,000 | No (Tyr) |
| FGFR3 | >10,000 | No (Tyr) |
| SRC | >10,000 | No |
| YES | >10,000 | No |
FGFR4-IN-8 binds the ATP-binding pocket in a DFG-in conformation, confirmed by co-crystallography. Pre-incubation studies demonstrate time-dependent inhibition, characteristic of covalent modifiers. Kinetic assays reveal a Kᵢ of 3.2 nM and an inactivation rate (kᵢₙₐcₜ) of 0.032 s⁻¹, indicating rapid and sustained target engagement. The inhibitor’s acrylamide group forms a Michael adduct with Cys552, while its pyridopyrimidinone core hydrogen-bonds with Ala553 and Arg483. This dual interaction prolongs residency time, with >80% target occupancy maintained for 10 hours post-dosing in xenograft models [1] [4] [7].
Table 2: Kinetic Parameters of FGFR4-IN-8
| Parameter | Value |
|---|---|
| Kᵢ (nM) | 3.2 |
| kᵢₙₐcₜ (s⁻¹) | 0.032 |
| IC₅₀ (cellular pFGFR4) | 9.0 nM |
| Target Occupancy (10 h post-dose) | >80% |
Isoform specificity is governed by three structural elements:
Acquired resistance in FGFR4-driven cancers often involves gatekeeper mutations. FGFR4-IN-8 exhibits differential efficacy against prevalent mutants:
Table 3: Activity of FGFR4-IN-8 Against FGFR4 Mutants
| Mutation | IC₅₀ (nM) | Fold Change vs. Wild-Type | Mechanism of Resistance |
|---|---|---|---|
| Wild-Type | 9.0 | 1.0 | N/A |
| V550L | 90 | 10 | Steric hindrance |
| V550M | 255 | 28 | Steric hindrance |
| C552S | >1,000 | >100 | Loss of covalent binding |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8